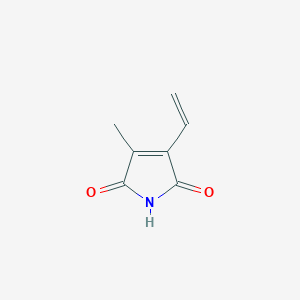
1,2,4-Triazine
Overview
Description
1,2,4-Triazine is a heterocyclic compound containing three nitrogen atoms within a six-membered ring. This structure imparts unique chemical properties, making it a valuable scaffold in various fields of chemistry and biology. The presence of nitrogen atoms enhances its electron-deficient nature, which is crucial for its reactivity and interaction with other molecules .
Mechanism of Action
Antiviral Activity: Certain azolo [X,Y-c] [1,2,4]triazines exhibit antiviral properties. For example, triazavirin, a sodium salt of 3-nitro-7-methylthio-1,2,4-triazolo [5,1-c] [1,2,4]triazin-7-one, is effective against influenza, acute respiratory viral infections, and tick-borne encephalitis virus .
Kinase Inhibition: Pyrrolo [2,1-f] [1,2,4]triazine, a fused heterocycle found in kinase inhibitors, targets kinases involved in cancer therapy . These inhibitors disrupt kinase signaling pathways, affecting cell growth and survival.
Biochemical Pathways:
1,2,4-Triazine derivatives impact various pathways:
- Mitochondrial Functions : Deletion mutants sensitive to this compound often involve mitochondrial processes .
- Oxidative Stress Response : Rapid induction of oxidant and stress response genes occurs upon exposure to certain derivatives .
Result of Action:
Molecular and cellular effects vary based on the specific derivative. For example, some derivatives inhibit tyrosinase (important in melanin synthesis), while others affect cancer cell growth or fungal susceptibility .
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, influence this compound behavior. Stability, efficacy, and bioavailability depend on these conditions.
: Methods of Synthesis for the Azolo [1,2,4]Triazines : Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy : Chemogenomic and transcriptome analysis identifies mode of action of the chemosensitizing agent CTBT : Novel kojic acid-1,2,4-triazine hybrids as anti-tyrosinase agents : Investigating the Structure-Activity Relationship of this compound G
Biochemical Analysis
Biochemical Properties
1,2,4-Triazine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit tubulin, a protein essential for cell division, by binding to the colchicine binding site . This interaction disrupts microtubule dynamics, leading to the inhibition of cancer cell proliferation. Additionally, this compound derivatives have been identified as potent inhibitors of pyruvate dehydrogenase kinase (PDK), an enzyme involved in the regulation of glucose metabolism .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound derivatives inhibit cell proliferation by disrupting microtubule dynamics and inducing cell cycle arrest . These compounds also influence cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and reduced cell survival. Furthermore, this compound derivatives have been shown to modulate cellular metabolism by inhibiting PDK, resulting in increased glucose oxidation and decreased lactate production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound derivatives bind to the colchicine binding site on tubulin, preventing the polymerization of microtubules and disrupting the mitotic spindle formation . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound derivatives inhibit PDK by binding to its active site, thereby preventing the phosphorylation and inactivation of the pyruvate dehydrogenase complex . This results in enhanced glucose oxidation and reduced lactate production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound derivatives are critical factors that influence their long-term effects on cellular function. Studies have shown that this compound derivatives maintain their stability under physiological conditions, allowing for sustained inhibition of target enzymes and proteins . Long-term exposure to this compound derivatives has been associated with persistent inhibition of cell proliferation and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives exhibit potent anticancer activity with minimal toxicity . At high doses, these compounds can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic efficacy of this compound derivatives plateaus beyond a certain dosage . Careful optimization of dosage is essential to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PDK, influencing glucose metabolism by enhancing glucose oxidation and reducing lactate production . Additionally, this compound derivatives have been shown to affect metabolic flux by modulating the activity of key metabolic enzymes. These interactions result in altered metabolite levels and improved metabolic efficiency in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound derivatives are taken up by cells through active transport mechanisms and are distributed to various cellular compartments . These compounds can accumulate in specific tissues, such as the liver and kidneys, where they exert their biological effects. The localization and accumulation of this compound derivatives are influenced by their chemical properties and interactions with cellular transporters.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound derivatives are directed to specific cellular compartments, such as the cytoplasm and mitochondria, where they interact with target enzymes and proteins . Post-translational modifications, such as phosphorylation and acetylation, can influence the subcellular localization of this compound derivatives, directing them to specific organelles and enhancing their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazine derivatives can be synthesized through various methods, including [4+2] cycloaddition reactions, domino annulation reactions, and multicomponent one-pot reactions. These methods often involve the use of ketones, aldehydes, alkynes, secondary alcohols, and alkenes . For instance, a common synthetic route involves the reaction of 2-phenylacetaldehyde with benzimidohydrazide in dimethyl sulfoxide at 100°C .
Industrial Production Methods: Industrial production of this compound derivatives typically involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and solid-phase synthesis are also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
1,2,4-Triazine undergoes various types of chemical reactions, including:
Oxidation: Oxidative reactions often involve reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized triazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced triazine compounds.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace hydrogen atoms on the triazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4-Triazine and its derivatives have a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,2,3-Triazole
- 1,3,5-Triazine
- Tetrazine
Properties
IUPAC Name |
1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c1-2-5-6-3-4-1/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYADHXFMURLYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183190 | |
| Record name | 1,2,4-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
290-38-0 | |
| Record name | 1,2,4-Triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=290-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50183190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 1,2,4-triazine?
A1: this compound is a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.
Q2: What spectroscopic techniques are used to characterize this compound derivatives?
A2: Various spectroscopic methods are employed, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is crucial for determining the structure and conformation of 1,2,4-triazines. Both 1H and 13C NMR are commonly utilized. []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. []
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and analyze fragmentation patterns, providing insights into its structure. []
- UV-Visible Spectroscopy: This method helps analyze the electronic transitions within the molecule, providing information about conjugation and potential chromophores. []
Q3: Can you describe an example of nucleophilic substitution in 1,2,4-triazines?
A3: Research shows that the 3-position of 3,6-bis(methylthio)-5-carbamoyl-1,2,4-triazine exhibits higher reactivity towards nucleophilic substitution compared to the 6-position. []
Q4: How does the presence of electron-withdrawing or electron-donating groups affect the reactivity of 1,2,4-triazines?
A4: The electronic nature of substituents significantly influences the reactivity of 1,2,4-triazines. Electron-withdrawing groups generally enhance the electrophilicity of the ring, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups increase electron density, potentially promoting electrophilic substitution reactions. []
Q5: What are some common synthetic approaches to this compound derivatives?
A5: Several synthetic strategies have been developed, including:
- Cyclization Reactions: Cyclization of appropriately substituted precursors, such as hydrazones or amidrazones, is a common method. [] , []
- Tandem Cyclization: This efficient approach involves the formation of multiple bonds in a single reaction sequence, leading to the rapid assembly of the this compound ring system. []
- [3 + 3] Cycloaddition Reactions: These reactions involve the formation of a six-membered ring from a three-atom component and a three-atom component. Recent research highlights the use of Cs2CO3-catalyzed [3 + 3] cycloaddition reactions for the synthesis of coumarin-1,2,4-triazines. []
Q6: How can 1,2,4-triazines be functionalized for further derivatization?
A6: Functionalization strategies often involve introducing reactive handles into the this compound core. For instance:
- Palladium-Catalyzed Cross-Coupling Reactions: These reactions enable the introduction of aryl, alkenyl, and alkynyl groups, expanding the structural diversity of this compound derivatives. []
Q7: Can you describe the reactivity of this compound N-oxides?
A7: this compound N-oxides exhibit unique reactivity, particularly in cycloaddition reactions. Studies have shown their ability to undergo [4+2] cycloadditions with dienophiles, leading to the formation of fused heterocyclic systems. []
Q8: What are some notable biological activities associated with this compound derivatives?
A8: 1,2,4-Triazines have garnered significant interest in medicinal chemistry due to their diverse biological activities, including:
- Anticancer Activity: Numerous this compound derivatives have shown promising anticancer activity against various cancer cell lines. []
- Antimicrobial Activity: Certain 1,2,4-triazines possess antibacterial, antifungal, and antiviral properties, making them potential candidates for developing novel antimicrobial agents. [] , []
- Anti-inflammatory and Analgesic Activity: Some this compound derivatives exhibit anti-inflammatory and pain-relieving properties, suggesting their potential for treating inflammatory disorders. [] , []
- Anticonvulsant Activity: Studies have explored the potential of this compound derivatives as anticonvulsant agents, with promising results. []
Q9: How do this compound derivatives interact with biological targets?
A9: The mechanisms of action of 1,2,4-triazines vary depending on their structure and the specific biological target. Some general mechanisms include:
Q10: What are the potential applications of 1,2,4-triazines in materials science?
A10: The unique electronic properties and structural diversity of 1,2,4-triazines make them attractive building blocks for developing advanced materials. Some potential applications include:
Q11: How is computational chemistry used in this compound research?
A11: Computational chemistry plays a vital role in understanding the properties and behavior of 1,2,4-triazines. Common applications include:
- Density Functional Theory (DFT) Calculations: DFT calculations provide insights into electronic properties, such as HOMO-LUMO energy levels and molecular orbitals, aiding in the rational design of new materials and understanding reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![18-[4-[4-(4,5-Dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-prop-1-enyloxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one](/img/structure/B1199396.png)


